2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-23-8-10-24(11-9-23)25-17-7-3-6-16(17)19(22-20(25)28)31-13-18(27)21-14-4-2-5-15(12-14)26(29)30/h2,4-5,12H,3,6-11,13H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNNLJZAQBADGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with proteins that have affinity for piperazine derivatives
Mode of Action
Based on its structural similarity to other piperazine derivatives, it is possible that it interacts with its targets through cation-π and ch-π interactions. These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways, including neurotransmission and signal transduction. The compound’s effects on these pathways could lead to downstream effects on cellular processes and physiological responses.
Pharmacokinetics
Piperazine derivatives are generally known to have good bioavailability and can cross the blood-brain barrier. These properties suggest that the compound could potentially be distributed throughout the body and reach its targets effectively.
Result of Action
Based on its structural similarity to other piperazine derivatives, it could potentially modulate the activity of its target proteins, leading to changes in cellular signaling and function.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of the environment, as changes in pH can alter the ionization state of the compound and its interaction with its targets. Similarly, temperature could affect the compound’s stability and its interactions with its targets.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in core heterocyclic systems, substituents, and pharmacological profiles. Below is a comparative analysis based on available evidence:
Core Heterocyclic Modifications
- Analog from : Features a cyclopenta[4,5]thieno[2,3-d]pyrimidine core fused with a thiophene ring. This modification increases aromaticity and planarity, which may improve π-π stacking interactions but reduce solubility .
- Analog from : Utilizes a pyrimidine-indazole hybrid core, which introduces additional hydrogen-bonding sites (e.g., NH groups) for target engagement .
Substituent Variations
Research Findings and Implications
Pharmacological Potential
- Target Compound : The 3-nitrophenyl group may confer enhanced binding to kinases or receptors requiring EWGs, while the methylpiperazine could improve pharmacokinetics (e.g., blood-brain barrier penetration) .
- Analog : The 4-chlorophenyl group’s lipophilicity may favor targets in hydrophobic environments, such as membrane-bound enzymes .
- Analog : The indazole-piperazine combination is associated with kinase inhibition (e.g., JAK2, EGFR), suggesting a possible shared mechanism for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
